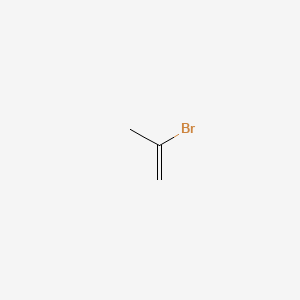

2-Bromopropene

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87535. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-bromoprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5Br/c1-3(2)4/h1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHMRPWPDDRGGGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060325 | |

| Record name | 1-Propene, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a pungent odor; [Alfa Aesar MSDS] | |

| Record name | 2-Bromo-1-propene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10428 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

557-93-7 | |

| Record name | 2-Bromopropene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=557-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromopropene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-BROMOPROPENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87535 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propene, 2-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propene, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromopropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.352 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMOPROPENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8GT7P5ZZS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromopropene: Chemical Properties, Structure, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromopropene (CH₃C(Br)=CH₂), also known as isopropenyl bromide, is a versatile haloalkene intermediate widely utilized in organic synthesis. Its unique structure, featuring a vinyl bromide moiety, makes it a valuable precursor for the formation of carbon-carbon and carbon-heteroatom bonds through a variety of coupling reactions and nucleophilic substitutions. This technical guide provides a comprehensive overview of the chemical structure, physical properties, spectroscopic signature, and reactivity of this compound. Detailed experimental protocols for its synthesis and key transformations, along with mechanistic diagrams, are presented to serve as a practical resource for laboratory professionals.

Chemical Structure and Identification

This compound is a three-carbon alkene with a bromine atom substituted at the C2 position.[1] The presence of the double bond and the halogen atom are key to its reactivity.

The key identification and structural informatics are summarized below:

| Identifier | Value |

| IUPAC Name | 2-Bromoprop-1-ene[2] |

| CAS Number | 557-93-7[3] |

| Molecular Formula | C₃H₅Br[2] |

| Molecular Weight | 120.98 g/mol [2][4] |

| Synonyms | Isopropenyl bromide, 2-Bromo-1-propene, α-Methylvinyl bromide[3][5] |

| SMILES | CC(Br)=C[6] |

| InChI Key | PHMRPWPDDRGGGF-UHFFFAOYSA-N[6] |

Physicochemical Properties

This compound is a colorless to pale yellow liquid characterized by a pungent odor.[1][2] It is a highly flammable substance and should be handled with appropriate safety precautions.[3][7] A summary of its key physical properties is provided in the table below.

| Property | Value | Reference(s) |

| Appearance | Clear colorless to yellow liquid | [3] |

| Boiling Point | 47-49 °C | [3][6] |

| Melting Point | -87 °C | [3][8] |

| Density | 1.362 g/mL at 25 °C | [3][6] |

| Refractive Index (n²⁰/D) | 1.4436 | [3][6] |

| Vapor Pressure | 5.05 psi (348.2 hPa) at 20 °C | [3][6] |

| Flash Point | 4 °C (39.2 °F) - closed cup | [8][9] |

| Solubility | Immiscible with water; Soluble in organic solvents (alcohol, ether, chloroform) | [3][10] |

| Stability | Stable, but light-sensitive. Incompatible with strong oxidizing agents and strong bases. | [3][11] |

Spectroscopic Data

The structural features of this compound give rise to a distinct spectroscopic signature.

| Spectroscopy | Key Peaks / Signals (δ in ppm, ν in cm⁻¹) | Interpretation |

| ¹H NMR | δ ≈ 2.3 ppm (s, 3H), δ ≈ 5.5 ppm (s, 1H), δ ≈ 5.8 ppm (s, 1H) | Methyl protons (CH₃); Vinylic protons (=CH₂) |

| ¹³C NMR | δ ≈ 27 ppm, δ ≈ 121 ppm, δ ≈ 128 ppm | Methyl carbon (CH₃); Vinylic carbon (=CH₂); Bromine-substituted vinylic carbon (=CBr) |

| Infrared (IR) | ν ≈ 3100 cm⁻¹ (=C-H stretch), ν ≈ 1630 cm⁻¹ (C=C stretch), ν ≈ 890 cm⁻¹ (=CH₂ bend) | Vinylic C-H bond; Carbon-carbon double bond; Out-of-plane bend for terminal alkene |

Note: Exact peak positions may vary depending on the solvent and experimental conditions. Data is compiled from typical spectra for this compound structure.[12][13]

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the carbon-bromine bond and the adjacent π-system. It serves as a valuable building block in various synthetic transformations.

-

Organic Synthesis Intermediate : It is a crucial intermediate for synthesizing pharmaceuticals and agrochemicals.[10][11]

-

Coupling Reactions : It readily participates in palladium-catalyzed cross-coupling reactions such as Suzuki and Stille couplings to form substituted alkenes.

-

Grignard Reagent Formation : It can be converted into its corresponding Grignard reagent, isopropenylmagnesium bromide, a valuable nucleophile for forming new C-C bonds with carbonyls and other electrophiles.

-

Nozaki-Hiyama-Kishi (NHK) Reaction : As a vinyl halide, it is an excellent substrate for chromium(II)/nickel(II)-mediated coupling with aldehydes.[10]

-

Polymerization : It can act as a monomer in the synthesis of various polymer materials.[5]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and a key synthetic application.

Synthesis of this compound via Dehydrobromination

This compound can be efficiently synthesized from the readily available starting material 1,2-dibromopropane through an E2 elimination reaction.

Reaction: CH₃CH(Br)CH₂Br + KOH → CH₃C(Br)=CH₂ + KBr + H₂O

Methodology:

-

Setup: A round-bottom flask is equipped with a reflux condenser and a magnetic stirrer.

-

Reagents: To the flask, add 1,2-dibromopropane (1.0 eq). A solution of potassium hydroxide (1.5 eq) in ethanol is prepared separately.

-

Reaction: The ethanolic KOH solution is added slowly to the stirring 1,2-dibromopropane at room temperature.

-

Reflux: After the initial addition, the reaction mixture is heated to reflux (approx. 80-90°C) for 2-3 hours. The progress of the reaction can be monitored by TLC or GC analysis.

-

Workup: After cooling to room temperature, the mixture is diluted with water and transferred to a separatory funnel. The organic layer is separated. The aqueous layer is extracted twice with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed by rotary evaporation. The crude product is then purified by fractional distillation, collecting the fraction boiling at 47-49 °C to yield pure this compound.

Caption: E2 mechanism for the synthesis of this compound.

Nozaki-Hiyama-Kishi (NHK) Coupling with an Aldehyde

This protocol describes the coupling of this compound with a generic aldehyde (R-CHO) to form a substituted allylic alcohol, a reaction known for its high chemoselectivity.

Reaction: CH₃C(Br)=CH₂ + R-CHO --(CrCl₂/NiCl₂)--> CH₂(C(CH₃))CH(OH)R

Methodology:

-

Setup: An oven-dried Schlenk flask containing a stir bar is placed under an inert atmosphere (Argon or Nitrogen).

-

Reagents: Anhydrous chromium(II) chloride (CrCl₂, 4.0 eq) and nickel(II) chloride (NiCl₂, 0.05 eq) are added to the flask. Anhydrous, degassed DMF is added as the solvent.

-

Activation: The mixture is stirred at room temperature for 15-20 minutes until a deep green or blue color indicates the formation of the active chromium species.

-

Addition: A solution of the aldehyde (1.0 eq) and this compound (1.5 eq) in anhydrous DMF is added dropwise to the stirring chromium salt suspension.

-

Reaction: The reaction is stirred at room temperature for 6-12 hours. Progress is monitored by TLC.

-

Workup: The reaction is quenched by the addition of water and then diluted with ethyl acetate. The mixture is filtered through a pad of celite to remove chromium salts. The filtrate is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted three times with ethyl acetate.

-

Purification: The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting crude alcohol is purified by flash column chromatography on silica gel.

Caption: Catalytic cycle of the Nozaki-Hiyama-Kishi reaction.

Safety and Handling

This compound is a hazardous chemical that requires careful handling.[7]

-

Hazards: Highly flammable liquid and vapor (H225).[14] Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[14]

-

Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles with side shields or a face shield, and a flame-retardant lab coat are mandatory.[7] All manipulations should be performed in a well-ventilated chemical fume hood.

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[3] It is recommended to store in a refrigerator at 2-8°C.[6] The container should be tightly closed and protected from light.[11]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[3]

-

Spills and Disposal: In case of a spill, remove all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Dispose of waste in accordance with local, state, and federal regulations.

References

- 1. odinity.com [odinity.com]

- 2. C3H7Br CH3CHBrCH3 2-bromopropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. quora.com [quora.com]

- 4. Nozaki–Hiyama–Kishi reaction - Wikipedia [en.wikipedia.org]

- 5. C3H7Br CH3CHBrCH3 infrared spectrum of 2-bromopropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isopropyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. C3H7Br CH3CHBrCH3 C-13 nmr spectrum of 2-bromopropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isopropyl bromide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. benchchem.com [benchchem.com]

- 8. This compound(557-93-7) 13C NMR spectrum [chemicalbook.com]

- 9. 2-Bromopropane(75-26-3) 1H NMR spectrum [chemicalbook.com]

- 10. Nozaki-Hiyama-Kishi Reaction | NROChemistry [nrochemistry.com]

- 11. This compound(557-93-7) IR Spectrum [m.chemicalbook.com]

- 12. 2-bromopropane is converted to 1,2-dibromopropane in a pathway involving .. [askfilo.com]

- 13. rsc.org [rsc.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Analysis of 2-Bromopropene: A Comprehensive Technical Guide

Introduction

2-Bromopropene (CH₂=C(Br)CH₃), also known as isopropenyl bromide, is a valuable organobromine compound used in a variety of organic synthesis applications. Its utility as a precursor for introducing the isopropenyl functional group necessitates unambiguous structural characterization. This technical guide provides an in-depth overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Detailed experimental protocols are provided for each technique, aimed at researchers, scientists, and professionals in the field of chemical and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound displays three distinct signals corresponding to the methyl (–CH₃) and the two geminal vinylic (=CH₂) protons. The chemical environment of the two vinylic protons is non-equivalent, leading to separate signals.

Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: C₆D₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 5.88 | Multiplet | 1H | - | Vinylic Proton (=CHaHb) |

| 5.33 | Multiplet | 1H | - | Vinylic Proton (=CHaHb) |

| 1.97 | Triplet | 3H | 1.50 | Methyl Protons (–CH₃) |

Data sourced from a study on divinylzinc complexes.[1]

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound shows three signals, corresponding to the three unique carbon atoms in the molecule: the methyl carbon, the terminal vinylic carbon (=CH₂), and the bromine-substituted vinylic carbon (=C(Br)).

Table 2: ¹³C NMR Spectroscopic Data for this compound (Solvent: C₆D₆)

| Chemical Shift (δ) ppm | Assignment |

| 167.1 | Vinylic Carbon (=C (Br)CH₃) |

| 127.3 | Vinylic Carbon (=C H₂) |

| 30.4 | Methyl Carbon (–C H₃) |

Data sourced from a study on divinylzinc complexes.[1]

Experimental Protocol for NMR Spectroscopy

The following is a general protocol for acquiring high-resolution NMR spectra of a volatile liquid sample like this compound.

-

Sample Preparation :

-

Accurately weigh approximately 5-20 mg of this compound.

-

Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Benzene-d₆) in a clean, dry vial.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), to calibrate the chemical shift to 0.00 ppm.

-

Using a Pasteur pipette, transfer the solution into a clean, 5 mm NMR tube. Ensure no solid particles are present.

-

Cap the NMR tube securely to prevent evaporation.

-

-

Instrument Setup :

-

Insert the NMR tube into a spinner turbine, adjusting the depth with a gauge to ensure it is centered in the detection coil.

-

Place the sample into the NMR spectrometer's autosampler or manual insertion port.

-

-

Data Acquisition :

-

Locking : The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field against drifts.

-

Shimming : The magnetic field homogeneity is optimized by adjusting the shim coils. This process, which can be automated or manual, is crucial for obtaining sharp, well-resolved peaks.

-

Tuning : The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize signal sensitivity.

-

Acquisition : Set the appropriate experimental parameters (e.g., pulse sequence, number of scans, spectral width, acquisition time, and relaxation delay) and initiate the data acquisition. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the isotope.

-

-

Data Processing :

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) signal to generate the frequency-domain spectrum.

-

Phase-correct the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the signals in the ¹H spectrum to determine the relative ratios of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the corresponding nuclei in the molecule.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000–2837 | Strong | C-H Stretch (sp² and sp³) |

| 1560 | Strong | C=C Stretch (Alkene) |

| 1443, 1428 | Strong | C-H Bend (Methyl) |

| 1362 | Strong | C-H Bend |

| 928, 915 | Strong | =C-H Bend (Out-of-plane) |

| < 700 (522) | Weak | C-Br Stretch |

Data sourced from a study on divinylzinc complexes, with the C-Br stretch region supplemented by general IR tables.[1][2]

Experimental Protocol for IR Spectroscopy (Neat Liquid Film)

This method is suitable for pure liquid samples and avoids interference from solvents.

-

Sample Preparation :

-

Place one clean, dry salt plate (e.g., NaCl or KBr) on a flat surface.

-

Using a pipette, place one to two drops of neat this compound onto the center of the plate.

-

Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film. Avoid introducing air bubbles.

-

-

Data Acquisition :

-

Place the salt plate "sandwich" into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing and Cleanup :

-

The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Identify and label the major absorption peaks.

-

After analysis, carefully separate the salt plates. Clean them by rinsing with a dry, volatile solvent (e.g., dry acetone or dichloromethane) and gently wiping with a soft tissue. Store the plates in a desiccator to protect them from moisture.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and molecular formula of a compound. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

Table 4: Mass Spectrometry Data for this compound

| m/z (Mass/Charge Ratio) | Relative Intensity (%) | Assignment |

| 122 | Moderate | [C₃H₅⁸¹Br]⁺˙ (Molecular Ion, M+2) |

| 120 | Moderate | [C₃H₅⁷⁹Br]⁺˙ (Molecular Ion, M) |

| 41 | 100 | [C₃H₅]⁺ (Base Peak, loss of ·Br) |

| 39 | High | [C₃H₃]⁺ (loss of H₂) |

Data is a composite from multiple sources confirming the base peak and the presence of molecular ions.[3]

The presence of bromine is clearly indicated by the pair of molecular ion peaks at m/z 120 and 122, which have a nearly 1:1 intensity ratio, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The base peak at m/z 41 corresponds to the highly stable allyl cation ([C₃H₅]⁺), formed by the loss of a bromine radical.

Experimental Protocol for Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for the analysis of volatile compounds like this compound, as it separates the analyte from impurities before detection.

-

Sample Preparation :

-

Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

Instrument Setup :

-

Gas Chromatograph (GC) :

-

Injector: Set to a temperature of ~250°C in split mode to handle the concentrated sample.

-

Column: Use a standard non-polar capillary column (e.g., HP-5ms).

-

Oven Program: Begin at a low temperature (e.g., 50-70°C), then ramp up at a controlled rate (e.g., 10°C/min) to a final temperature of ~280°C to ensure elution of all components.

-

Carrier Gas: Use high-purity helium at a constant flow rate.

-

-

Mass Spectrometer (MS) :

-

Ion Source: Use Electron Ionization (EI) at a standard energy of 70 eV. Set the source temperature to ~230°C.

-

Mass Analyzer: Set to scan a mass range appropriate for the expected fragments (e.g., m/z 35-200).

-

-

-

Data Acquisition :

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

The compound will travel through the GC column, separating it from the solvent and any impurities.

-

As the this compound elutes from the column, it enters the MS ion source, where it is ionized and fragmented.

-

The mass analyzer separates the resulting ions based on their mass-to-charge ratio, and the detector records their abundance.

-

-

Data Analysis :

-

Identify the GC peak corresponding to this compound based on its retention time.

-

Extract the mass spectrum associated with that peak.

-

Analyze the fragmentation pattern, identifying the molecular ion peaks (M⁺˙ and M+2⁺˙) and the base peak.

-

Compare the obtained spectrum with a library database (e.g., NIST) to confirm the compound's identity.

-

Visualized Workflows

Integrated Spectroscopic Analysis

The combination of NMR, IR, and MS provides complementary information that, when taken together, allows for the unambiguous confirmation of the this compound structure.

Caption: Logical flow showing how data from NMR, IR, and MS confirms the final structure.

General Experimental Workflow

The process of analyzing a liquid sample using spectroscopic methods follows a standardized workflow from preparation to final structural elucidation.

Caption: A general workflow for the spectroscopic analysis of a chemical sample.

References

Synthesis of 2-Bromopropene from 1,2-Dibromopropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-bromopropene from 1,2-dibromopropane. The core of this transformation lies in the base-induced dehydrobromination, an E2 elimination reaction. This document outlines the reaction mechanism, a detailed experimental protocol, and the expected physicochemical and spectroscopic data for the product. The information is intended to equip researchers in organic synthesis and drug development with the necessary details to perform and characterize this chemical transformation.

Introduction

This compound is a valuable vinyl bromide reagent in organic synthesis, serving as a precursor for a variety of functionalized molecules through cross-coupling reactions, nucleophilic substitutions, and additions to the double bond. Its synthesis from the readily available 1,2-dibromopropane is a common and instructive example of an elimination reaction. This guide details the dehydrobromination of 1,2-dibromopropane using a strong base in an alcoholic solvent, a standard method to favor the E2 elimination pathway over competing substitution reactions.

Reaction Mechanism and Pathway

The synthesis of this compound from 1,2-dibromopropane proceeds via an E2 (bimolecular elimination) mechanism. A strong, sterically unhindered base, such as the ethoxide ion generated from potassium hydroxide in ethanol, abstracts a proton from the carbon atom adjacent (β-position) to the carbon bearing a bromine atom. Concurrently, the C-Br bond breaks, and a double bond is formed between the α and β carbons. In the case of 1,2-dibromopropane, the elimination of one equivalent of hydrogen bromide leads to the formation of this compound. Further elimination to form propyne is a possible side reaction under harsh conditions but can be minimized by controlling the stoichiometry of the base and the reaction temperature.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound from 1,2-dibromopropane.

3.1. Materials and Equipment

-

1,2-Dibromopropane

-

Potassium hydroxide (KOH)

-

Ethanol (absolute)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a stirrer

-

Separatory funnel

-

Distillation apparatus

-

Standard laboratory glassware

3.2. Procedure

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a specific molar equivalent of potassium hydroxide in absolute ethanol with gentle warming.

-

Addition of Reactant: To the ethanolic KOH solution, add one molar equivalent of 1,2-dibromopropane dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain it for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After cooling the reaction mixture to room temperature, pour it into a separatory funnel containing cold water. Extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Isolation: Purify the crude product by fractional distillation to obtain pure this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃H₅Br |

| Molecular Weight | 120.98 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 48-49 °C |

| Density | 1.362 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.4436 |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Characteristic Peaks |

| ¹H NMR | δ (ppm): 5.65 (s, 1H, =CH₂), 5.45 (s, 1H, =CH₂), 2.30 (s, 3H, -CH₃) |

| ¹³C NMR | δ (ppm): 127.5 (=C(Br)-), 118.0 (=CH₂), 25.0 (-CH₃) |

| IR (cm⁻¹) | ~3100 (C-H stretch, sp²), ~2950 (C-H stretch, sp³), ~1630 (C=C stretch), ~890 (out-of-plane C-H bend) |

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This technical guide provides a foundational understanding and a practical framework for the synthesis of this compound from 1,2-dibromopropane. The dehydrobromination reaction described is a robust and reliable method for obtaining this versatile synthetic intermediate. The provided experimental protocol and data tables serve as a valuable resource for researchers in the planning, execution, and analysis of this chemical transformation. Careful attention to the reaction conditions and purification techniques is essential for achieving high purity and yield of the desired product.

Physical properties of 2-Bromopropene boiling point density

An In-depth Technical Guide on the Physical Properties of 2-Bromopropene

This technical guide provides a comprehensive overview of the key physical properties of this compound, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in drug development who require accurate physical data and detailed experimental methodologies. This document summarizes quantitative data, outlines protocols for experimental determination, and provides a visual workflow for these procedures.

Physical Properties of this compound

This compound, also known as isopropenyl bromide, is an organobromine compound with the chemical formula C₃H₅Br. Accurate knowledge of its physical properties is essential for its application in organic synthesis and materials science.

Quantitative Data

The boiling point and density of this compound are summarized in the table below. These values are critical for handling, storage, and reaction setup.

| Physical Property | Value | Conditions |

| Boiling Point | 47-49 °C | At standard atmospheric pressure.[1][2][3][4][5] |

| Density | 1.362 g/mL | At 25 °C.[1][3][5] |

| Specific Gravity | 1.433 | Temperature not specified.[2] |

Experimental Protocols for Property Determination

The following sections detail the standard laboratory procedures for determining the boiling point and density of a liquid organic compound such as this compound.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[6][7] The capillary method, also known as the Siwoloboff method, is a common and efficient technique for determining the boiling point of small quantities of liquid.

Apparatus:

-

Thiele tube or a heating block (e.g., aluminum block)

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or hot plate)

-

Liquid sample (this compound)

Procedure:

-

Preparation: Seal one end of a capillary tube by heating it in a flame.[6][8]

-

Sample Introduction: Place a small amount of this compound into the fusion tube.

-

Assembly: Place the sealed capillary tube, open end down, into the fusion tube containing the liquid sample.

-

Heating: Attach the fusion tube to a thermometer and place the assembly in a Thiele tube or a heating block. The setup should be heated slowly and uniformly.[6]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. This occurs as the air trapped in the capillary tube expands and is replaced by the vapor of the liquid.

-

Boiling Point Identification: The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.[6] An alternative, more precise method is to heat the sample slightly above the boiling point until a steady stream of bubbles is observed, then allow it to cool. The boiling point is the temperature at which the liquid begins to enter the capillary tube.[9]

Determination of Density (Pycnometer Method)

Density is a fundamental physical property defined as the mass of a substance per unit volume.[10] The pycnometer method is a highly accurate technique for determining the density of liquids.

Apparatus:

-

Pycnometer (a glass flask with a precisely known volume)

-

Analytical balance

-

Thermometer

-

Liquid sample (this compound)

Procedure:

-

Mass of Empty Pycnometer: Thoroughly clean and dry the pycnometer and weigh it accurately on an analytical balance.

-

Mass of Pycnometer with Sample: Fill the pycnometer with this compound, ensuring no air bubbles are present. Place the stopper and wipe away any excess liquid. Weigh the filled pycnometer.

-

Temperature Control: The temperature of the liquid should be recorded, as density is temperature-dependent. The measurement is typically performed at a standard temperature, such as 25 °C.

-

Calculation: The density of the liquid is calculated by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer to find the mass of the liquid. This mass is then divided by the known volume of the pycnometer.[11]

Density = (Mass of filled pycnometer - Mass of empty pycnometer) / Volume of pycnometer

Visualization of Experimental Workflows

The following diagram illustrates the logical workflow for the experimental determination of the boiling point and density of this compound.

Caption: Workflow for determining boiling point and density.

References

- 1. 2-溴丙烯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. far-chemical.com [far-chemical.com]

- 3. This compound CAS#: 557-93-7 [m.chemicalbook.com]

- 4. This compound C3h5br - Boiling Point: 47-49a (lit.) at Best Price in Dalian | Dalian Handom Chemicals Co.,ltd. [tradeindia.com]

- 5. This compound | 557-93-7 [chemicalbook.com]

- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. byjus.com [byjus.com]

- 9. Video: Boiling Points - Concept [jove.com]

- 10. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 11. mt.com [mt.com]

2-Bromopropene CAS number and molecular formula

CAS Number: 557-93-7 Molecular Formula: C₃H₅Br

This technical guide provides a comprehensive overview of 2-bromopropene, a versatile reagent in organic synthesis. It is intended for researchers, scientists, and professionals in drug development and materials science. This document details its chemical and physical properties, outlines key synthetic methodologies and reactions with experimental protocols, and discusses its applications and safety considerations.

Chemical and Physical Properties

This compound, also known as isopropenyl bromide, is a colorless to yellow liquid.[1] It is an important intermediate in various organic transformations due to the reactivity of its vinyl bromide moiety.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 120.98 g/mol | [3],[4],[5] |

| Boiling Point | 47-49 °C | [4], |

| Melting Point | -87 °C | [4] |

| Density | 1.362 g/mL at 25 °C | [4], |

| Refractive Index (n²⁰/D) | 1.4436 | |

| Vapor Pressure | 5.05 psi at 20 °C | |

| Flash Point | 4 °C (closed cup) | |

| Solubility | Insoluble in water; soluble in alcohol, ether, carbon tetrachloride, and chloroform. | [2] |

| Stability | Stable, but highly flammable. Incompatible with strong oxidizing agents and strong bases. Light sensitive. | [4] |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks/Signals | Reference(s) |

| ¹H NMR | Signals corresponding to the vinyl and methyl protons. | [6] |

| ¹³C NMR | Signals for the sp² carbons of the double bond and the sp³ methyl carbon. | [7] |

| IR Spectroscopy | Absorption bands characteristic of C=C and C-Br bonds. | |

| Mass Spectrometry | Molecular ion peaks and fragmentation patterns consistent with the structure. |

Synthesis of this compound

This compound can be synthesized through several routes. Two common laboratory methods are detailed below.

Synthesis from 1,2-Dibromopropane

One common method for the preparation of this compound is the dehydrobromination of 1,2-dibromopropane using a base.[2][8]

Experimental Protocol: Dehydrobromination of 1,2-Dibromopropane

-

Reaction Setup: A round-bottom flask is equipped with a reflux condenser and a magnetic stirrer.

-

Reagents: 1,2-dibromopropane is dissolved in ethanol. A concentrated aqueous solution of potassium hydroxide is prepared.

-

Procedure: The ethanolic solution of 1,2-dibromopropane is added to the flask. The potassium hydroxide solution is then added, and the mixture is heated to reflux with vigorous stirring.

-

Workup: After the reaction is complete (monitored by TLC or GC), the mixture is cooled to room temperature. The product is isolated by distillation. The distillate is washed with water to remove any remaining ethanol and base, and then dried over a suitable drying agent (e.g., anhydrous magnesium sulfate).

-

Purification: The crude product is purified by fractional distillation to yield pure this compound.

Key Reactions of this compound

This compound is a valuable precursor for a variety of organic transformations, including the formation of Grignard reagents and participation in cross-coupling reactions.

Grignard Reagent Formation and Subsequent Reactions

This compound readily reacts with magnesium metal in an ethereal solvent to form the corresponding Grignard reagent, isopropenylmagnesium bromide. This organometallic reagent is a potent nucleophile and can react with a wide range of electrophiles, such as aldehydes, ketones, and carbon dioxide.[9][10]

Experimental Protocol: Synthesis of an Allylic Alcohol via Grignard Reaction

-

Grignard Reagent Preparation:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Magnesium turnings are placed in the flask.

-

Procedure: A solution of this compound in anhydrous diethyl ether is added dropwise to the magnesium turnings with stirring. The reaction is initiated, if necessary, by gentle heating or the addition of a small crystal of iodine. Once the reaction starts, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with an Aldehyde:

-

Procedure: The Grignard reagent solution is cooled in an ice bath. A solution of the desired aldehyde in anhydrous diethyl ether is added dropwise from the dropping funnel with stirring.

-

Workup: After the addition is complete, the reaction mixture is stirred at room temperature for one hour. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the pure allylic alcohol.

-

Palladium-Catalyzed Cross-Coupling Reactions

As a vinyl bromide, this compound is a suitable substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions, which are powerful methods for the formation of carbon-carbon bonds.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: A Schlenk flask is charged with this compound, an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).

-

Solvent: A degassed mixture of a suitable organic solvent (e.g., toluene or 1,4-dioxane) and water is added.

-

Procedure: The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) with stirring for several hours until the starting materials are consumed (monitored by TLC or GC-MS).

-

Workup: The reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel.

Representative Experimental Protocol: Heck Reaction

-

Reaction Setup: A reaction vessel is charged with this compound, an alkene (e.g., styrene or an acrylate), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., P(o-tolyl)₃), and a base (e.g., triethylamine).

-

Solvent: A polar aprotic solvent such as DMF or acetonitrile is added.

-

Procedure: The mixture is heated under an inert atmosphere with stirring until the reaction is complete.

-

Workup: The reaction mixture is cooled, and the precipitated ammonium salt is filtered off. The filtrate is diluted with water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated.

-

Purification: The residue is purified by column chromatography or distillation.

Applications

This compound serves as a key building block in the synthesis of a wide range of organic compounds. Its applications include:

-

Pharmaceutical Intermediates: It is used in the synthesis of various pharmaceutical compounds, including sedatives and hypnotics.[2]

-

Agrochemicals: It is utilized in the production of certain pesticides and herbicides.

-

Materials Science: this compound can be used as a monomer in the synthesis of specialty polymers.[2]

-

Fine Chemicals: It is an intermediate in the synthesis of aromatic amines and other fine chemicals.[2]

Safety and Handling

This compound is a highly flammable liquid and vapor and is an irritant to the skin, eyes, and respiratory system.[11]

-

Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed. It is often stabilized with BHT.[11]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

This technical guide provides essential information for the safe and effective use of this compound in a research and development setting. For more detailed information, please refer to the cited literature and the material safety data sheet (MSDS) provided by the supplier.

References

- 1. handomchemical.com [handomchemical.com]

- 2. This compound [handomchemicals.com]

- 3. This compound | C3H5Br | CID 11202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 557-93-7 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. This compound(557-93-7) 1H NMR [m.chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. quora.com [quora.com]

- 9. Question: Product of Grignard Reaction of 2-Bromopropane Given the react.. [askfilo.com]

- 10. brainly.com [brainly.com]

- 11. 557-93-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

An In-depth Technical Guide to Isopropenyl Bromide: Synonyms, Nomenclature, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropenyl bromide, a versatile reagent in organic synthesis, serves as a valuable building block for the introduction of the isopropenyl moiety in a wide range of chemical transformations. Its utility in the formation of carbon-carbon and carbon-heteroatom bonds makes it a compound of significant interest in the fields of pharmaceutical development, materials science, and academic research. This technical guide provides a comprehensive overview of the nomenclature, synonyms, and key quantitative data of isopropenyl bromide. Furthermore, it offers detailed experimental protocols for its synthesis and for two of its common, yet powerful, applications: the Grignard reaction and the Suzuki-Miyaura cross-coupling reaction.

Nomenclature and Synonyms

The systematic and unambiguous naming of chemical compounds is paramount for clear scientific communication. Isopropenyl bromide is known by several names, with its IUPAC (International Union of Pure and Applied Chemistry) name being 2-bromoprop-1-ene . A comprehensive list of its synonyms and identifiers is provided in the table below.

| Identifier Type | Value |

| IUPAC Name | 2-Bromoprop-1-ene |

| Common Name | Isopropenyl bromide |

| CAS Registry Number | 557-93-7 |

| Molecular Formula | C₃H₅Br |

| Synonyms | 2-Bromopropene, α-Methylvinyl bromide, 1-Propene, 2-bromo-, 2-Bromo-1-propene, Isopropylene bromide |

Quantitative Data

A thorough understanding of the physicochemical properties of isopropenyl bromide is essential for its safe handling, storage, and effective use in chemical reactions. The following table summarizes key quantitative data for this compound.

| Property | Value | Unit |

| Molecular Weight | 120.98 | g/mol |

| Boiling Point | 48-49 | °C |

| Melting Point | -126 | °C |

| Density | 1.433 | g/cm³ |

| Solubility | Insoluble in water; soluble in common organic solvents | - |

| ¹H NMR (CDCl₃) | δ 2.3 (s, 3H), 5.4 (s, 1H), 5.5 (s, 1H) | ppm |

| ¹³C NMR (CDCl₃) | δ 27.0, 119.0, 133.0 | ppm |

| IR (neat) | 3100, 1630, 890 | cm⁻¹ |

| Mass Spectrum (m/z) | 120, 122 (M+, Br isotopes), 41 (base peak) | - |

Experimental Protocols

Synthesis of Isopropenyl Bromide via Dehydrobromination of 1,2-Dibromopropane

The dehydrobromination of vicinal dihalides is a classic and effective method for the synthesis of alkenes. In this protocol, 1,2-dibromopropane is treated with a strong base, such as potassium hydroxide in an alcoholic solvent, to yield isopropenyl bromide.

Materials:

-

1,2-Dibromopropane

-

Potassium hydroxide (KOH)

-

Ethanol

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide in ethanol with gentle heating.

-

Cool the solution to room temperature and add 1,2-dibromopropane dropwise with continuous stirring.

-

After the addition is complete, heat the reaction mixture to reflux for 2-3 hours.

-

Allow the mixture to cool to room temperature and then pour it into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purify the crude product by fractional distillation to obtain pure isopropenyl bromide.

Preparation of Isopropenylmagnesium Bromide

The Grignard reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds. Isopropenyl bromide readily reacts with magnesium metal in an ethereal solvent to form the corresponding Grignard reagent, isopropenylmagnesium bromide.

Materials:

-

Isopropenyl bromide

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Nitrogen or argon inlet

Procedure:

-

Assemble a dry three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and a nitrogen or argon inlet.

-

Place magnesium turnings in the flask and add a small crystal of iodine.

-

Gently heat the flask with a heat gun under a stream of inert gas to activate the magnesium surface.

-

Allow the flask to cool to room temperature and add a small amount of anhydrous diethyl ether or THF.

-

Prepare a solution of isopropenyl bromide in the same anhydrous solvent in the dropping funnel.

-

Add a small portion of the isopropenyl bromide solution to the magnesium suspension to initiate the reaction (disappearance of the iodine color and gentle refluxing).

-

Once the reaction has started, add the remaining isopropenyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting solution of isopropenylmagnesium bromide is ready for use in subsequent reactions.

Suzuki-Miyaura Cross-Coupling of Isopropenyl Bromide with an Arylboronic Acid

The Suzuki-Miyaura cross-coupling reaction is a powerful palladium-catalyzed method for the formation of carbon-carbon bonds between organohalides and organoboron compounds. Isopropenyl bromide can be effectively coupled with various aryl- or vinylboronic acids to generate substituted styrenes or dienes.

Materials:

-

Isopropenyl bromide

-

An arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent system (e.g., toluene/water, dioxane/water, or THF/water)

-

Schlenk flask or reaction tube

-

Inert atmosphere (nitrogen or argon)

Procedure:

-

To a Schlenk flask or reaction tube under an inert atmosphere, add the arylboronic acid, the base, and the palladium catalyst.

-

Add the solvent system to the flask and stir the mixture for a few minutes.

-

Add isopropenyl bromide to the reaction mixture via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Conclusion

Isopropenyl bromide is a readily accessible and highly useful synthetic intermediate. Its well-defined chemical properties and reactivity make it a reliable choice for the introduction of the isopropenyl group in a variety of molecular scaffolds. The experimental protocols provided in this guide for its synthesis and its application in Grignard and Suzuki-Miyaura reactions offer a solid foundation for researchers and drug development professionals to utilize this versatile reagent in their synthetic endeavors. As with all chemical procedures, appropriate safety precautions should be taken, and the protocols may require optimization based on the specific substrates and desired outcomes.

An In-depth Technical Guide to the Stability and Reactivity Profile of 2-Bromopropene

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromopropene (CH₃C(Br)=CH₂) is a versatile haloalkene that serves as a valuable intermediate in organic synthesis and polymer chemistry. Its unique combination of a vinyl bromide moiety and a methyl group on the same carbon atom imparts a distinct reactivity profile, making it a key building block for the synthesis of complex molecules, including pharmaceuticals and advanced materials. This technical guide provides a comprehensive overview of the stability and reactivity of this compound, with a focus on its physical and chemical properties, key reactions, and safe handling procedures. Detailed experimental protocols for its principal transformations and quantitative data are presented to support its application in research and development.

Physicochemical and Spectroscopic Properties

This compound is a colorless to light-green liquid with a pungent odor.[1] It is highly flammable and should be handled with appropriate safety precautions in a well-ventilated area.[1][2] The physical and spectroscopic properties of this compound are summarized in the tables below.

Table 1: Physical and Thermodynamic Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₅Br | [3] |

| Molecular Weight | 120.98 g/mol | [3] |

| Boiling Point | 47-49 °C | [4] |

| Melting Point | -87 °C | [5] |

| Density | 1.362 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.4436 | [4] |

| Vapor Pressure | 5.05 psi (20 °C) | [4] |

| Flash Point | 4 °C (39.2 °F) | [2] |

| Enthalpy of Formation (ΔfH⦵₂₉₈, gas) | -23.5 kcal/mol | [6] |

| Water Solubility | Immiscible | [7] |

Table 2: Spectroscopic Data

| Spectroscopy | Chemical Shift / Peak | Reference(s) |

| ¹H NMR (CDCl₃) | δ ~2.3 ppm (s, 3H, CH₃), δ ~5.4 ppm (d, 1H, =CH₂), δ ~5.6 ppm (d, 1H, =CH₂) | [8][9] |

| ¹³C NMR (CDCl₃) | δ ~27 ppm (CH₃), δ ~118 ppm (=CH₂), δ ~128 ppm (=C(Br)) | [10][11] |

| Infrared (IR) | Peaks corresponding to C=C stretch, C-H stretch, and C-Br stretch | [10] |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 120/122 (due to Br isotopes) | [12] |

Stability and Handling

This compound is a stable compound under recommended storage conditions, which include refrigeration (2-8 °C) and protection from light.[2][4] It is incompatible with strong oxidizing agents and strong bases.[4][7] As a highly flammable liquid, it should be stored in a flammables-approved area, away from heat, sparks, and open flames.[2][13] Containers should be kept tightly closed to prevent the escape of vapors.[13] Due to its potential to form peroxides, it is advisable to test for their presence before distillation if the compound has been exposed to air for an extended period.[7]

Reactivity Profile

The reactivity of this compound is dominated by the presence of the carbon-bromine bond and the carbon-carbon double bond. It readily participates in a variety of organic reactions, making it a versatile synthetic intermediate.

Grignard Reagent Formation

This compound reacts with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), to form the corresponding Grignard reagent, isopropenylmagnesium bromide. This organometallic reagent is a powerful nucleophile and base, widely used for the formation of new carbon-carbon bonds.[14][15]

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Iodine crystal (as an initiator)

-

Round-bottom flask, reflux condenser, and addition funnel (all oven-dried)

-

Inert atmosphere (nitrogen or argon)

Procedure:

-

Place magnesium turnings (1.2 equivalents) in a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel, all under an inert atmosphere.

-

Add a small crystal of iodine to the flask to activate the magnesium surface.

-

Prepare a solution of this compound (1 equivalent) in anhydrous diethyl ether.

-

Add a small portion of the this compound solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.

-

Once the reaction has initiated, add the remaining this compound solution dropwise from the addition funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until all the magnesium has been consumed.

-

The resulting grey-to-brown solution of isopropenylmagnesium bromide is ready for use in subsequent reactions.

Logical Relationship: Grignard Reagent Formation

References

- 1. How is propene converted into 1bromopropane and 2b class 11 chemistry CBSE [vedantu.com]

- 2. fishersci.com [fishersci.com]

- 3. This compound | C3H5Br | CID 11202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. 2-bromopropane -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

- 6. 2-bromopropane [openmopac.net]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. 2-Bromopropane(75-26-3) 1H NMR [m.chemicalbook.com]

- 9. C3H7Br CH3CHBrCH3 2-bromopropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. This compound(557-93-7) 13C NMR [m.chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. 2-Bromopropane | C3H7Br | CID 6358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. echemi.com [echemi.com]

- 14. Question: Product of Grignard Reaction of 2-Bromopropane Given the react.. [askfilo.com]

- 15. odinity.com [odinity.com]

An In-depth Technical Guide to 2-Bromopropene: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromopropene (CH₂=C(Br)CH₃), also known as isopropenyl bromide, is a versatile haloalkene that serves as a crucial building block in organic synthesis. Its unique chemical structure, featuring a vinyl bromide moiety, allows for a diverse range of chemical transformations, making it an important intermediate in the preparation of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis, a summary of its physicochemical properties, and an exploration of its applications in modern organic chemistry, with a particular focus on its role in drug development.

Introduction and Historical Context

The systematic synthesis of haloalkanes and haloalkenes emerged in the 19th century with the advancement of organic chemistry. While the exact first synthesis of this compound is not prominently documented in readily available historical records, its preparation falls within the broader development of methods for the selective formation of carbon-halogen bonds. Early methods for synthesizing related bromoalkenes often involved the dehydrobromination of vicinal dibromides, a reaction type that remains a cornerstone of this compound synthesis today.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic pungent odor. It is a highly flammable and volatile compound that is sparingly soluble in water but readily soluble in common organic solvents. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃H₅Br |

| Molecular Weight | 120.98 g/mol |

| CAS Number | 557-93-7 |

| Boiling Point | 47-49 °C |

| Melting Point | -87 °C |

| Density | 1.362 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.4436 |

| Flash Point | 4 °C |

| Solubility | Immiscible with water; Soluble in organic solvents |

| Stability | Stable under recommended storage conditions. Incompatible with strong oxidizing agents and strong bases.[1] |

Synthesis of this compound

Several synthetic routes to this compound have been developed, each with its own advantages and limitations. The choice of method often depends on the availability of starting materials, desired scale, and required purity.

Dehydrobromination of 1,2-Dibromopropane

One of the most common and straightforward methods for the synthesis of this compound is the dehydrobromination of 1,2-dibromopropane. This elimination reaction is typically carried out using a strong base.

Caption: Dehydrobromination of 1,2-dibromopropane.

Experimental Protocol:

-

Materials: 1,2-dibromopropane, potassium hydroxide (KOH), ethanol, distillation apparatus.

-

Procedure: A solution of 1,2-dibromopropane in ethanol is added dropwise to a heated, stirred solution of potassium hydroxide in ethanol. The reaction mixture is refluxed for a specified period to ensure complete reaction. The product, this compound, is a volatile liquid and is typically distilled directly from the reaction mixture. The distillate is then washed with water to remove any remaining ethanol and base, dried over an anhydrous drying agent (e.g., magnesium sulfate), and purified by fractional distillation.

Allylic Bromination of Propene

The allylic bromination of propene using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or peroxide) can also yield this compound, although this reaction can sometimes lead to a mixture of products, including 3-bromo-1-propene, due to the resonance-stabilized allylic radical intermediate.[2][3][4]

Caption: Allylic bromination of propene.

Experimental Protocol:

-

Materials: Propene, N-bromosuccinimide (NBS), carbon tetrachloride (CCl₄), radical initiator (e.g., benzoyl peroxide or AIBN), reflux condenser, UV lamp (optional).

-

Procedure: A solution of propene and NBS in CCl₄ is prepared in a flask equipped with a reflux condenser. A catalytic amount of a radical initiator is added. The mixture is then heated to reflux or irradiated with a UV lamp to initiate the reaction. The reaction progress is monitored by gas chromatography (GC). Upon completion, the succinimide byproduct is removed by filtration. The filtrate is then washed with water and a dilute solution of sodium thiosulfate to remove any remaining bromine. The organic layer is dried and the this compound is isolated by distillation.

Addition of Hydrogen Bromide to Propyne

The hydrobromination of propyne can also be used to synthesize this compound. This reaction proceeds via an electrophilic addition mechanism.

Caption: Hydrobromination of propyne.

Experimental Protocol:

-

Materials: Propyne gas, hydrogen bromide (HBr) gas or a solution of HBr in a suitable solvent (e.g., acetic acid), reaction vessel.

-

Procedure: Propyne gas is bubbled through a solution of hydrogen bromide in a suitable solvent at a controlled temperature. Alternatively, a mixture of the two gases can be passed through a heated reaction tube. The reaction mixture is then worked up by neutralizing any excess acid, followed by extraction and distillation to isolate the this compound.

Chemical Reactivity and Applications in Organic Synthesis

This compound is a valuable synthetic intermediate due to its ability to undergo a variety of chemical transformations.

Grignard Reagent Formation

Like other alkyl and vinyl halides, this compound readily reacts with magnesium metal in an ethereal solvent to form the corresponding Grignard reagent, isopropenylmagnesium bromide. This organometallic reagent is a powerful nucleophile and is widely used for the formation of new carbon-carbon bonds.[5]

Caption: Grignard reagent formation and reaction.

Experimental Protocol for Reaction with Benzaldehyde:

-

Materials: this compound, magnesium turnings, anhydrous diethyl ether, benzaldehyde, hydrochloric acid (HCl), separatory funnel.

-

Procedure: In a flame-dried flask under an inert atmosphere, magnesium turnings and anhydrous diethyl ether are placed. A solution of this compound in anhydrous ether is added dropwise to initiate the formation of the Grignard reagent. Once the Grignard reagent is formed, a solution of benzaldehyde in anhydrous ether is added dropwise at a low temperature (e.g., 0 °C). The reaction is stirred for a period and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute HCl. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The resulting alcohol can be purified by chromatography or distillation.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds.

In the Suzuki coupling, this compound can be coupled with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base to form a substituted alkene.[6][7][8]

Caption: Suzuki coupling of this compound.

Experimental Protocol for Coupling with Phenylboronic Acid:

-

Materials: this compound, phenylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃ or Cs₂CO₃), a suitable solvent (e.g., toluene, DMF, or dioxane), inert atmosphere apparatus.

-

Procedure: To a reaction vessel under an inert atmosphere, this compound, phenylboronic acid, the palladium catalyst, and the base are added. The solvent is then added, and the mixture is heated to a temperature typically ranging from 80 to 120 °C. The reaction progress is monitored by TLC or GC. Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with water. The organic layer is dried and concentrated, and the product is purified by column chromatography.

The Heck reaction allows for the coupling of this compound with an alkene in the presence of a palladium catalyst and a base to form a more substituted alkene.[9][10][11]

Caption: Heck reaction of this compound.

Experimental Protocol for Coupling with Styrene:

-

Materials: this compound, styrene, palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃), a base (e.g., Et₃N or K₂CO₃), a high-boiling polar aprotic solvent (e.g., DMF or NMP).

-

Procedure: A mixture of this compound, styrene, the palladium catalyst, the phosphine ligand, and the base in the chosen solvent is heated under an inert atmosphere. The reaction temperature is typically in the range of 100-140 °C. After the reaction is complete, the mixture is cooled, and the product is isolated by extraction and purified by chromatography or distillation.

Applications in Drug Development

The reactivity of this compound makes it a valuable intermediate in the synthesis of various pharmaceutical compounds.

Intermediate in the Synthesis of Pancuronium Bromide

A patent has described a synthetic method for 2-bromopropylene as a pharmaceutical intermediate for pancuronium bromide.[12] Pancuronium bromide is a nondepolarizing muscle relaxant. The synthesis involves reacting 1-bromo-2-aminopropane with a 2-nitrophenol solution and a potassium sulfite solution, followed by a series of work-up and purification steps to yield 2-bromopropylene.[12]

Precursor in the Synthesis of Barbiturates

This compound can be used as a precursor in the synthesis of certain barbiturates. For instance, it can be used to introduce the isopropenyl group into the barbiturate scaffold. The synthesis of secobarbital, a short-acting barbiturate, involves the alkylation of a malonic ester derivative.[13] While the direct use of this compound in the synthesis of secobarbital is not the most common route, its Grignard reagent could be used to introduce the isopropenyl group, which could then be hydrogenated to the sec-butyl group found in secobarbital.

Conclusion

This compound is a versatile and important building block in organic synthesis. Its accessibility through various synthetic methods and its diverse reactivity, particularly in the formation of Grignard reagents and participation in palladium-catalyzed cross-coupling reactions, have solidified its role as a key intermediate in the synthesis of complex organic molecules. Its application in the pharmaceutical industry, as demonstrated by its use as an intermediate in the synthesis of pancuronium bromide, highlights its significance for drug development professionals. A thorough understanding of its properties, synthesis, and reactivity is essential for chemists seeking to leverage this valuable compound in their research and development endeavors.

References

- 1. This compound|557-93-7 - MOLBASE Encyclopedia [m.molbase.com]

- 2. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 3. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. odinity.com [odinity.com]

- 6. researchgate.net [researchgate.net]

- 7. www1.udel.edu [www1.udel.edu]

- 8. researchgate.net [researchgate.net]

- 9. Heck reaction - Wikipedia [en.wikipedia.org]

- 10. Heck Reaction [organic-chemistry.org]

- 11. sctunisie.org [sctunisie.org]

- 12. CN105566056A - Synthetic method of pancuronium bromide pharmaceutical intermediate 2-bromopropylene - Google Patents [patents.google.com]

- 13. Secobarbital (Seconal) is a short acting barbiturate derivative that was .. [askfilo.com]

2-Bromopropene: A Comprehensive Technical Guide to Safety and Handling

For researchers, scientists, and professionals in drug development, the safe handling of reactive chemical intermediates is paramount. 2-Bromopropene (CH₃C(Br)=CH₂), a versatile reagent in organic synthesis, presents a unique set of hazards that demand rigorous safety protocols. This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for this compound, including its physical and chemical properties, associated hazards, and detailed procedures for its safe use, storage, and disposal.

Properties and Hazards of this compound

A thorough understanding of the inherent properties of this compound is the foundation of its safe handling. This volatile and highly flammable liquid possesses characteristics that necessitate stringent control measures in a laboratory or manufacturing setting.

Physical and Chemical Properties

Key physical and chemical data for this compound are summarized in the table below for easy reference. This information is critical for designing safe experimental setups and for responding effectively to accidental releases.

| Property | Value |

| CAS Number | 557-93-7 |

| Molecular Formula | C₃H₅Br |

| Molecular Weight | 120.98 g/mol |

| Appearance | Colorless to light green liquid |

| Boiling Point | 47-49 °C (116.6-120.2 °F) |

| Melting Point | -124.8 °C (-192.6 °F) |

| Flash Point | 4 °C (39.2 °F) - closed cup |

| Density | 1.362 g/mL at 25 °C |

| Vapor Pressure | 261.021 mmHg at 20 °C |

| Solubility | Immiscible with water |

| Refractive Index | n20/D 1.4436 |

Hazard Identification and Classification

This compound is classified as a hazardous substance and requires careful handling due to its multiple risk factors.[1] The primary hazards are summarized in the table below.

| Hazard | Classification | Precautionary Statement Codes |

| Flammability | Highly flammable liquid and vapor (Flam. Liq. 2) | P210, P233, P240, P241, P242, P243 |

| Skin Corrosion/Irritation | Causes skin irritation (Skin Irrit. 2) | P264, P280, P302+P352, P332+P313, P362 |

| Eye Damage/Irritation | Causes serious eye irritation (Eye Irrit. 2) | P264, P280, P305+P351+P338, P337+P313 |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation (STOT SE 3) | P261, P271, P304+P340, P312, P403+P233, P405 |

| Other Hazards | May form explosive peroxides. Harmful if swallowed.[1] | - |

Safe Handling and Storage

Adherence to strict handling and storage protocols is essential to minimize the risks associated with this compound.

Engineering Controls

The primary line of defense against exposure to this compound is the implementation of robust engineering controls.

-